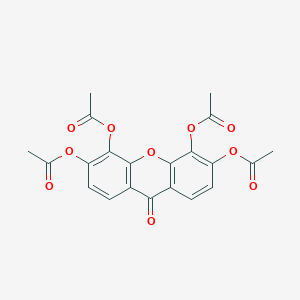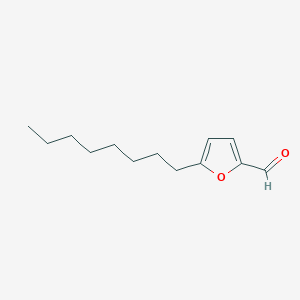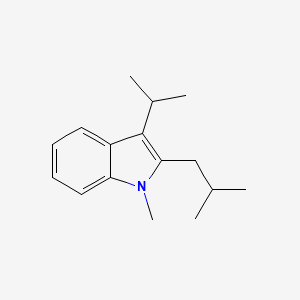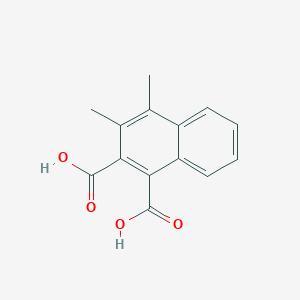
1-Chlorophosphirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorophosphirane is a cyclic organophosphorus compound characterized by a three-membered ring structure containing one phosphorus atom and one chlorine atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and reactive properties.
Métodos De Preparación
1-Chlorophosphirane can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-dichloroethane with the conjugate base of phosphine . This method is efficient and yields the desired product under controlled conditions. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
1-Chlorophosphirane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen, leading to the formation of phosphine oxides.
Reduction: Reducing agents like lithium aluminum hydride can convert this compound to phosphines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, molecular oxygen.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Amines, alkoxides.
Major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphiranes.
Aplicaciones Científicas De Investigación
1-Chlorophosphirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a ligand in coordination chemistry, which can be used to study biological systems.
Medicine: While not directly used as a drug, its derivatives are investigated for potential pharmaceutical applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Chlorophosphirane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The phosphorus atom in the three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules.
Comparación Con Compuestos Similares
1-Chlorophosphirane can be compared with other similar compounds such as:
Phosphirane: The parent compound without the chlorine atom. It is less reactive compared to this compound.
1-Bromophosphirane: Similar in structure but contains a bromine atom instead of chlorine. It exhibits different reactivity due to the larger atomic radius of bromine.
1-Fluorophosphirane: Contains a fluorine atom, which makes it more reactive due to the high electronegativity of fluorine.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Propiedades
Número CAS |
115561-13-2 |
|---|---|
Fórmula molecular |
C2H4ClP |
Peso molecular |
94.48 g/mol |
Nombre IUPAC |
1-chlorophosphirane |
InChI |
InChI=1S/C2H4ClP/c3-4-1-2-4/h1-2H2 |
Clave InChI |
WCKVRPMJEQYNTN-UHFFFAOYSA-N |
SMILES canónico |
C1CP1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


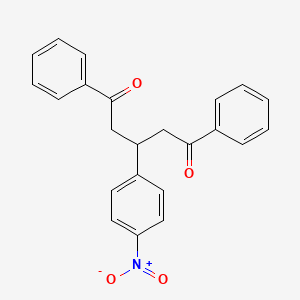
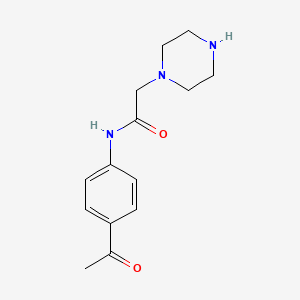
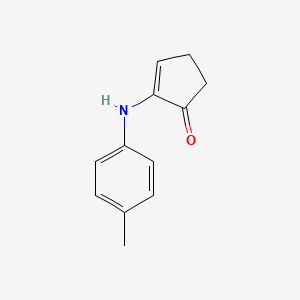
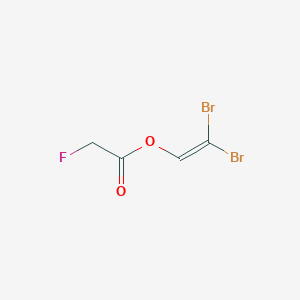
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
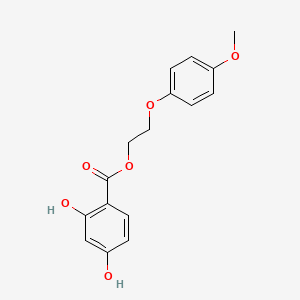
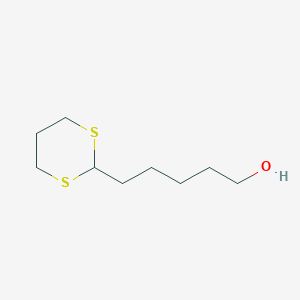
![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)

![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)
